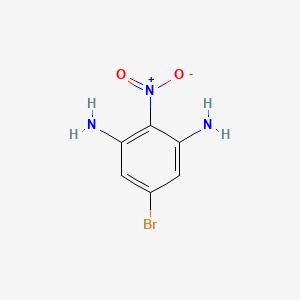

5-Bromo-2-nitrobenzene-1,3-diamine

Descripción

Propiedades

Fórmula molecular |

C6H6BrN3O2 |

|---|---|

Peso molecular |

232.03 g/mol |

Nombre IUPAC |

5-bromo-2-nitrobenzene-1,3-diamine |

InChI |

InChI=1S/C6H6BrN3O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,8-9H2 |

Clave InChI |

BZYFEDNLPOUVBQ-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1N)[N+](=O)[O-])N)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitrobenzene-1,3-diamine typically involves a multi-step process:

Nitration: The starting material, benzene, undergoes nitration to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

Amination: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production methods for 5-Bromo-2-nitrobenzene-1,3-diamine are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The amino groups in 5-Bromo-2-nitrobenzene-1,3-diamine can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 5-Bromo-2-nitrobenzene-1,3-diamine is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It is also used in the preparation of polymers and advanced materials .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated and nitrated aromatic compounds on biological systems.

Industry: In the industrial sector, 5-Bromo-2-nitrobenzene-1,3-diamine is used in the manufacture of agrochemicals, electronic materials, and specialty chemicals. Its reactivity makes it a valuable building block for various industrial processes .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-nitrobenzene-1,3-diamine involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and nitro groups on the benzene ring influence the reactivity and orientation of the compound in these reactions. The amino groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .

Comparación Con Compuestos Similares

Key Characteristics :

- Molecular Formula : C₆H₅BrN₃O₂.

- Functional Groups: Bromo (electron-withdrawing), nitro (electron-withdrawing), and diamino (electron-donating) groups.

- Reactivity : The juxtaposition of electron-withdrawing and donating groups creates a polarized aromatic ring, enhancing susceptibility to nucleophilic and electrophilic substitutions.

Similar protocols likely apply, though the bromo substituent may necessitate modified conditions to avoid side reactions.

Structural Analogs

Table 1: Structural and Physical Properties of Selected Compounds

Key Observations :

- Electronic Effects: The presence of diamino groups in 5-Bromo-2-nitrobenzene-1,3-diamine increases electron density compared to mono-nitro analogs like 1-Bromo-2-nitrobenzene, altering reactivity in substitution reactions .

- Steric Hindrance : Bulky substituents (e.g., chloro and dinitro groups in 5-Bromo-2-chloro-1,3-dinitrobenzene) reduce reaction rates in nucleophilic aromatic substitutions compared to the diamine analog .

Stability and Handling

- Instability of Diamines : highlights the instability of reduced diamines, necessitating immediate use in subsequent reactions. The target compound likely shares this trait, requiring inert storage conditions .

Actividad Biológica

5-Bromo-2-nitrobenzene-1,3-diamine is a chemical compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

5-Bromo-2-nitrobenzene-1,3-diamine is characterized by the presence of a bromine atom and a nitro group on a benzene ring, along with two amine groups located at the 1 and 3 positions. Its molecular formula is , with a molecular weight of approximately 232.04 g/mol. The unique arrangement of functional groups significantly influences its chemical reactivity and biological activity .

Mechanisms of Biological Activity

The biological activity of 5-Bromo-2-nitrobenzene-1,3-diamine can be attributed to several mechanisms:

- Enzyme Inhibition : Studies have shown that the compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or toxicity.

- Cell Signaling Modulation : The compound interacts with various proteins and enzymes involved in cell signaling pathways. This interaction may influence gene expression and cellular responses to external stimuli .

- Antimicrobial Activity : Preliminary research indicates that 5-Bromo-2-nitrobenzene-1,3-diamine exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of 5-Bromo-2-nitrobenzene-1,3-diamine:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant antibacterial effects against various strains, suggesting potential as an antibiotic candidate. |

| Enzyme Interaction | Showed inhibition of cytochrome P450 enzymes, affecting drug metabolism rates. | |

| Study 3 | Pharmacological Applications | Explored potential applications in cancer treatment due to its ability to modulate cellular pathways. |

Pharmacological Applications

The pharmacological implications of 5-Bromo-2-nitrobenzene-1,3-diamine are vast:

- Cancer Treatment : The compound's ability to influence cell signaling pathways positions it as a potential therapeutic agent in oncology. Research is ongoing to assess its efficacy against various cancer cell lines .

- Antimicrobial Development : Given its antimicrobial properties, further studies are warranted to evaluate its effectiveness against resistant bacterial strains and its potential as a lead compound for new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.